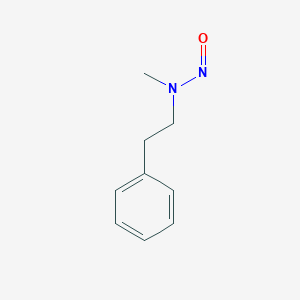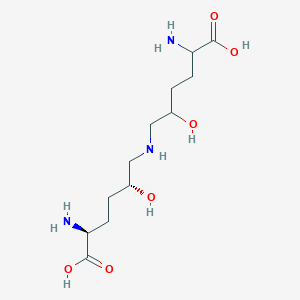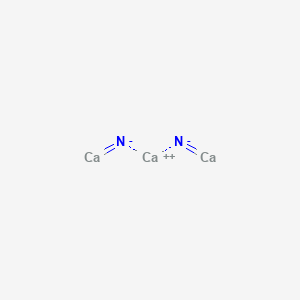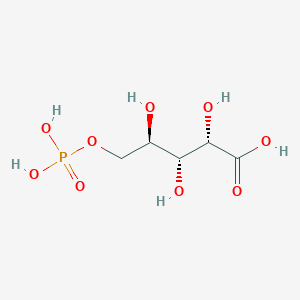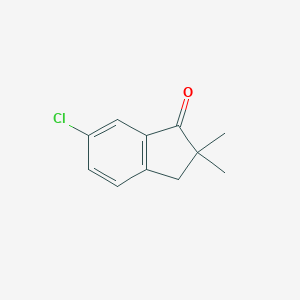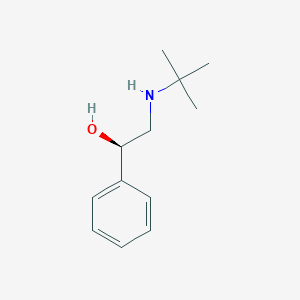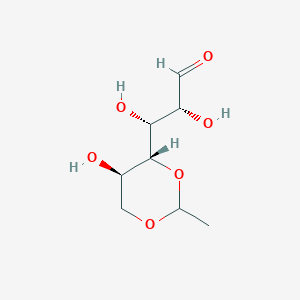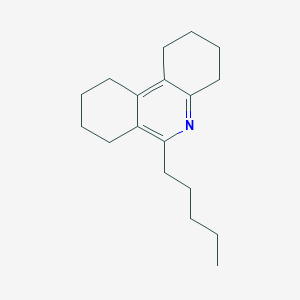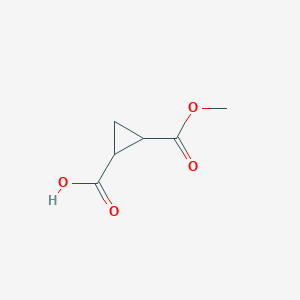
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
概要
説明
“2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C6H8O4 . It has a molecular weight of 144.13 g/mol . The IUPAC name for this compound is 2-methoxycarbonylcyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid” can be represented by the InChI code1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) . The Canonical SMILES representation is COC(=O)C1CC1C(=O)O . Physical And Chemical Properties Analysis
“2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid” has a molecular weight of 144.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 144.04225873 g/mol . The topological polar surface area is 63.6 Ų . The compound has a heavy atom count of 10 . The compound is an oil with a melting point of 46-47 .科学的研究の応用
Alleviating Heat Stress Damage in Marine Algae
The compound and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis . The application of the compound increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .
Enhancing Tolerance to Heat Stress
The compound and its analogs, such as 1-aminocyclobutane-1-carboxylic acid and α-aminoisobutyric acid, have been found to enhance tolerance to heat stress . This suggests that the compound acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .
Profiling of Phytohormones in Arabidopsis
The compound has been used in the profiling of phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry . This method enables a very straightforward approach for indirect ethylene study and explores how it interacts, based on content levels, with other phytohormonal groups in plants .
Role as a Signal in Cell Elongation
An analysis of cell elongation in roots treated with the cellulose biosynthesis inhibitor isoxaben provided further support that the compound acts as a signal .
Accumulation and Transport in Plant Cells
Although less abundant, a number of examples can be found of cell type-specific gene expression analyses . This suggests that the compound might play a role in the accumulation and transport of certain substances in plant cells .
Potential Role in Sustainable Agriculture Practices
While not directly linked to the compound, understanding the molecular underpinnings of the interaction between the compound and other substances can pave the way for improved crop protection strategies and lead to advancements in sustainable agriculture practices .
Safety and Hazards
作用機序
Mode of Action
It’s known that cyclopropane carboxylic acids can participate in various chemical reactions, potentially influencing biological systems .
Biochemical Pathways
Given the compound’s structure, it could potentially be involved in reactions with nucleophiles
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid are not well studied. As a small molecule, it may have good absorption and distribution characteristics. Its metabolism and excretion profiles are currently unknown .
特性
IUPAC Name |
2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAJLZEAOBJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

